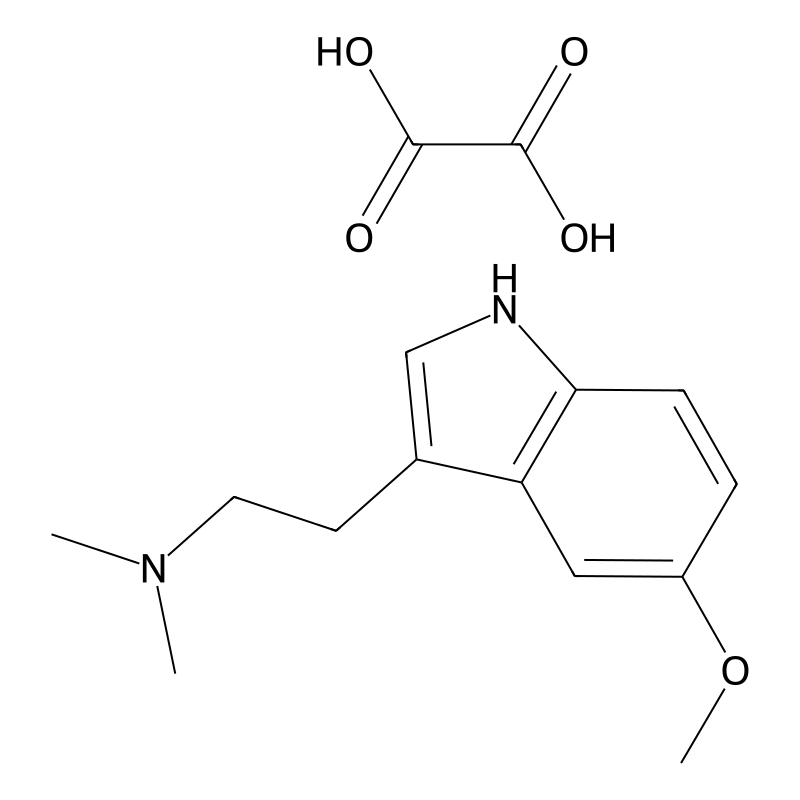

5-Methoxy DMT oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methoxy-Dimethyltryptamine oxalate is a chemical compound derived from 5-Methoxy-Dimethyltryptamine, a naturally occurring psychedelic substance. This compound belongs to the tryptamine class, which includes various psychoactive substances known for their effects on serotonin receptors. The oxalate form serves as a salt that enhances the stability and solubility of the active ingredient, making it suitable for pharmaceutical applications. The chemical structure consists of a tryptamine backbone with a methoxy group at the 5-position, contributing to its unique pharmacological properties.

- Acid-Base Reactions: The oxalate salt formation involves the reaction of 5-Methoxy-Dimethyltryptamine with oxalic acid, leading to protonation and stabilization of the molecule.

- Oxidation: Exposure to oxygen can lead to degradation products, including N-oxide derivatives, which may affect its pharmacological efficacy .

- Hydrolysis: In aqueous environments, the compound may hydrolyze, although this is typically minimized in solid formulations .

The biological activity of 5-Methoxy-Dimethyltryptamine oxalate is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor. It exhibits:

- Psychoactive Effects: Similar to other tryptamines, it produces hallucinogenic effects that can alter perception and cognition.

- Pharmacokinetics: Studies indicate that it has nonlinear pharmacokinetics, meaning that its absorption and elimination rates can vary significantly with dosage . This characteristic raises concerns regarding potential intoxication at higher doses.

The synthesis of 5-Methoxy-Dimethyltryptamine oxalate typically involves:

- Fischer Indole Synthesis: This method utilizes 4-methoxyphenylhydrazine and a suitable aldehyde precursor in an acid-catalyzed reaction to form the tryptamine structure.

- Salt Formation: The freebase form of 5-Methoxy-Dimethyltryptamine is then reacted with oxalic acid to yield the oxalate salt. This process is optimized for yield and purity .

5-Methoxy-Dimethyltryptamine oxalate has several applications:

- Research: It is used in studies exploring psychedelic compounds' effects on the brain and their potential therapeutic applications in mental health disorders.

- Pharmaceutical Development: Its stable salt form is advantageous for drug formulation, providing better solubility and bioavailability compared to freebase forms.

Several compounds are structurally or functionally similar to 5-Methoxy-Dimethyltryptamine oxalate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Methoxy-N,N-dimethyltryptamine | Parent compound | Naturally occurring; found in certain plant species |

| 5-Methoxy-N-methyl-N-isopropyltryptamine | N-methyl derivative | Exhibits unique psychoactive properties; used recreationally |

| 5-Methoxy-N,N-diisopropyltryptamine | N,N-diisopropyl derivative | Known for its potent hallucinogenic effects |

| 5-Hydroxy-N,N-dimethyltryptamine | Hydroxy derivative | More polar; different receptor affinity |

These compounds share structural elements with 5-Methoxy-Dimethyltryptamine oxalate but differ in their specific pharmacological profiles and effects on the central nervous system.

5-Methoxy dimethyltryptamine (5-Methoxy DMT) oxalate is a potent psychedelic compound that produces characteristic psychotomimetic effects in animal models, which serve as valuable indicators of its hallucinogenic properties [4]. The head twitch response (HTR) is a well-established behavioral assay for characterizing psychedelics in animals, involving rapid side-to-side movements of the head following systemic administration [4]. This response is considered a reliable marker of hallucinogenic activity and is mediated primarily through serotonin 5-HT2A receptor activation [4] [25].

Studies have demonstrated that 5-Methoxy DMT elicits a robust, dose-dependent increase in head twitch responses in mice [4]. Interestingly, the HTR induced by 5-Methoxy DMT exhibits high animal-to-animal variability in the total number of head twitches (ranging from 38±14 to 56±11, mean±SE across different doses), which mirrors the varied subjective experiences reported in human studies [4]. This variability suggests complex pharmacodynamic interactions that may be influenced by individual neurochemical differences [4] [25].

A distinctive characteristic of 5-Methoxy DMT is the brief duration of its HTR effects compared to other psychedelics such as psilocybin [4]. Quantification of the duration of peak head twitch responses by calculating full-width at half-maximum revealed that 5-Methoxy DMT's effects were consistently brief regardless of the dose tested (3-5 minutes), significantly shorter than psilocybin (14±3 minutes) [4]. This short duration of action is consistent with 5-Methoxy DMT's pharmacokinetic profile, characterized by rapid metabolism [25] [26].

The hallucinogenic potency of 5-Methoxy DMT is particularly noteworthy when compared to other tryptamine psychedelics [6]. It has been described as the most powerful psychedelic and, by some researchers, as the "Mount Everest of psychedelics" [6]. In terms of receptor binding, 5-Methoxy DMT exhibits a unique profile among serotonergic psychedelics, with 100- to 1,000-fold higher affinity for the serotonin 5-HT1A receptor over the serotonin 5-HT2A receptor [6] [25]. This distinctive binding profile contributes to its characterization as an "atypical" psychedelic, producing subjective effects notably distinct from those of other tryptamines, with a relative lack of visual effects despite reliably producing mystical experiences [6] [25].

| Compound | HTR Duration (min, mean±SE) | Receptor Binding Preference | HTR Variability (total responses, mean±SE) |

|---|---|---|---|

| 5-Methoxy DMT (5 mg/kg) | 5±2 | 5-HT1A > 5-HT2A (100-1000x) | 45±18 |

| 5-Methoxy DMT (10 mg/kg) | 3±1 | 5-HT1A > 5-HT2A (100-1000x) | 38±14 |

| 5-Methoxy DMT (20 mg/kg) | 4±1 | 5-HT1A > 5-HT2A (100-1000x) | 47±12 |

| 5-Methoxy DMT (40 mg/kg) | 4±1 | 5-HT1A > 5-HT2A (100-1000x) | 56±11 |

| Psilocybin (1 mg/kg) | 14±3 | 5-HT2A > 5-HT1A | 68±5 |

The psychotomimetic effects of 5-Methoxy DMT extend beyond HTR to include disruption of neuronal activity in the medial prefrontal cortex, which resembles the effects of other psychotomimetic agents such as phencyclidine and 2,5-dimethoxy-4-iodo-phenylisopropylamine (DOI) [27]. These neurophysiological alterations are thought to underlie the compound's hallucinogenic properties and are reversed by antipsychotic drugs, suggesting a relationship between cortical disruption and psychotomimetic action [27].

Locomotor Activity Patterns: Biphasic Responses and Receptor Antagonist Studies

5-Methoxy DMT exhibits complex effects on locomotor activity that are characterized by biphasic response patterns and significant modulation by serotonergic receptor systems [1] [2]. Research has revealed that 5-Methoxy DMT administration produces a distinctive biphasic effect on locomotor activity in rodents, with an initial phase of hypoactivity (reduced locomotion) followed by a later phase of hyperactivity [1] [2].

The biphasic locomotor profile of 5-Methoxy DMT is particularly evident when the compound is administered in combination with monoamine oxidase inhibitors (MAOIs) [1]. Studies have shown that when 5-Methoxy DMT (1.0 mg/kg) is combined with behaviorally inactive doses of MAOIs such as harmaline, clorgyline, or pargyline, it induces a clear biphasic locomotor pattern where activity is initially reduced and then increased as time progresses [1] [7]. This biphasic effect is highly dose-dependent, occurring with 1 mg/kg 5-Methoxy DMT but not with lower doses (0.3 mg/kg) [1].

Interestingly, 5-Methoxy DMT alone, even at doses greater than 1.0 mg/kg, typically produces only reductions in locomotor activity without the subsequent hyperactivity phase [7] [10]. This suggests that the biphasic locomotor profile observed with MAOI combinations is related to altered pharmacokinetics of 5-Methoxy DMT rather than direct pharmacodynamic interactions [7] [10].

Receptor antagonist studies have provided valuable insights into the neurochemical mechanisms underlying these locomotor effects [2] [11]. The early-phase hypoactivity induced by 5-Methoxy DMT is mediated primarily through 5-HT1A receptor activation, as demonstrated by studies showing that this effect is blocked by the selective 5-HT1A receptor antagonist WAY-100635 but not by 5-HT2A receptor antagonists such as MDL-100907 [2] [12].

In contrast, the late-phase hyperactivity observed with 5-Methoxy DMT and MAOI combinations involves 5-HT2A receptor activation [2]. This is evidenced by the complete attenuation of this hyperactivity phase by 5-HT2A receptor antagonists [2] [11]. The table below summarizes the effects of various receptor antagonists on 5-Methoxy DMT-induced locomotor activity patterns:

| Locomotor Phase | Effect of 5-HT1A Antagonist (WAY-100635) | Effect of 5-HT2A Antagonist (MDL-100907) | Primary Receptor Involvement |

|---|---|---|---|

| Early-phase hypoactivity | Blocks | No effect | 5-HT1A |

| Late-phase hyperactivity (with MAOI) | Minimal effect | Completely blocks | 5-HT2A |

Further evidence for the role of pharmacokinetics in the biphasic locomotor profile comes from studies using α,α,β,β-tetradeutero-5-Methoxy DMT, a deuterated derivative that is resistant to metabolism by monoamine oxidase [7] [10]. At higher doses (3.0 mg/kg), this compound alone induces a biphasic locomotor profile similar to that produced by the combination of 5-Methoxy DMT and an MAOI, supporting the hypothesis that the biphasic behavioral profile is a consequence of altered 5-Methoxy DMT metabolism rather than direct effects of MAO inhibition [7] [10].

The biphasic locomotor effects of 5-Methoxy DMT are also accompanied by changes in spatial movement patterns [1]. During the hyperactivity phase, there is typically a reduction in spatial d (a measure of movement path complexity), indicating that animals make smoother locomotor paths [1]. This pattern of locomotor modulation is similar to that observed with other hallucinogens such as lysergic acid diethylamide (LSD), suggesting common mechanisms of action [10].

Social and Innate Behavior Modulation: Ultrasonic Vocalizations and Mating Behavior

5-Methoxy DMT exerts profound effects on social and innate behaviors in animal models, particularly evident in studies examining ultrasonic vocalizations (USVs) and mating behaviors [3] [15]. USVs are high-frequency vocalizations emitted by rodents during social interactions and serve as important indicators of social communication and emotional states [16].

Research has demonstrated that 5-Methoxy DMT substantially suppresses social USVs produced during mating behavior in mice [4] [15]. This suppression is even more pronounced than that observed with other psychedelic compounds such as psilocybin and ketamine [16]. The profound reduction in social vocalization suggests significant modulation of neural circuits involved in social communication and emotional expression [15] [16].

The effects of 5-Methoxy DMT on social behavior extend beyond vocalization to include broader aspects of mating behavior [3] [15]. Studies have shown that 5-Methoxy DMT administration leads to marked alterations in normal mating patterns and social interactions [3]. These effects are consistent with the compound's action on serotonergic systems, which play crucial roles in regulating social behavior and emotional responses [15] [16].

The modulation of innate behaviors by 5-Methoxy DMT appears to involve complex interactions with multiple neurotransmitter systems and brain regions [3] [4]. While the compound's effects on head twitch response are primarily mediated through 5-HT2A receptor activation, its impact on social behaviors likely involves additional receptor systems, including the 5-HT1A receptor, which has high expression in brain regions associated with social behavior and emotional processing [4] [15].

Interestingly, the effects of 5-Methoxy DMT on social and innate behaviors occur at doses that also produce other characteristic behavioral effects, suggesting shared neurochemical mechanisms [4]. However, the duration and intensity of these effects may differ from other behavioral responses, indicating some degree of mechanistic specificity [4] [15].

| Behavioral Measure | Effect of 5-Methoxy DMT | Comparison to Other Psychedelics | Potential Receptor Mechanisms |

|---|---|---|---|

| Social USVs during mating | Substantial suppression | Greater suppression than psilocybin and ketamine | 5-HT1A and 5-HT2A receptors |

| Mating behavior patterns | Marked alteration | Similar to other serotonergic psychedelics | Multiple serotonergic receptors |

| Social interaction | Reduced | Consistent with other psychedelics | 5-HT1A and 5-HT2A receptors |

Beyond acute effects on social and mating behaviors, 5-Methoxy DMT has been shown to induce long-lasting changes in neural plasticity that may underlie persistent alterations in social behavior [15] [16]. Studies have demonstrated that 5-Methoxy DMT produces long-lasting increases in dendritic spine density in the mouse medial frontal cortex, a region critically involved in social cognition and behavior [15] [16]. These structural changes are driven by an elevated rate of spine formation and persist for at least a month after administration [16].

The modulation of social and innate behaviors by 5-Methoxy DMT provides valuable insights into the compound's neurobiological effects and potential therapeutic applications [15] [16]. The profound impact on social communication and emotional expression suggests that 5-Methoxy DMT may influence neural circuits relevant to social behavior disorders and emotional regulation [15] [16].

Thermoregulatory Effects: Hypothermia and Hyperthermia Dose-Response Curves

5-Methoxy DMT exerts complex dose-dependent effects on thermoregulation, with distinct patterns of hypothermia and hyperthermia observed across different dose ranges [14] [18]. These thermoregulatory effects are mediated through serotonergic mechanisms and exhibit interesting pharmacological properties that provide insights into the compound's physiological actions [18] [19].

Studies have revealed a non-linear relationship between 5-Methoxy DMT dosage and thermoregulatory responses [21] [22]. In rats, low doses (0.5-1.0 mg/kg) typically induce hypothermia, while higher doses (3-10 mg/kg) cause hyperthermia [21] [22]. This biphasic dose-response pattern reflects the compound's complex interactions with multiple serotonin receptor subtypes that differentially influence thermoregulatory processes [18] [21].

The hyperthermia induced by higher doses of 5-Methoxy DMT has been well-characterized in multiple studies [18] [19]. Research using wild-type and CYP2D6-humanized mice demonstrated that doses of 10 and 20 mg/kg led to significant increases in core body temperature, with maximum temperature changes (ΔCBTmax) of approximately 1.9-2.2°C and 2.2-2.5°C, respectively [18]. The table below summarizes the dose-dependent thermoregulatory effects of 5-Methoxy DMT in mice:

| 5-Methoxy DMT Dose (mg/kg, i.p.) | Maximum Temperature Change (ΔCBTmax, °C) in Wild-type Mice | Maximum Temperature Change (ΔCBTmax, °C) in CYP2D6-humanized Mice |

|---|---|---|

| 0 (vehicle) | 0.85 ± 0.37 | 1.11 ± 0.56 |

| 2 | 1.08 ± 0.48 | 1.14 ± 0.51 |

| 10 | 1.93 ± 0.45* | 1.98 ± 0.46* |

| 20 | 2.20 ± 0.28* | 2.45 ± 0.45* |

*P < 0.05, compared to mice treated with vehicle [18]

The thermoregulatory effects of 5-Methoxy DMT involve both 5-HT1A and 5-HT2A receptors, as demonstrated by receptor antagonist studies [18] [19]. The 5-HT1A receptor antagonist WAY-100635 completely attenuated 5-Methoxy DMT-induced hyperthermia, reducing the maximum temperature change from approximately 2.2°C to 1.0°C [18]. Interestingly, the 5-HT2A receptor antagonist MDL-100907 not only blocked the hyperthermia but converted it into a mild hypothermia, with negative temperature changes observed [18]. These findings indicate that both receptor subtypes contribute to the thermoregulatory effects of 5-Methoxy DMT, with potentially opposing influences [18] [19].

The thermoregulatory effects of 5-Methoxy DMT are also influenced by its interactions with other compounds, particularly monoamine oxidase inhibitors (MAOIs) [18] [19]. Co-administration of the MAOI harmaline significantly potentiated 5-Methoxy DMT-induced hyperthermia in a dose-dependent manner [18]. For example, pretreatment with 5 mg/kg harmaline enhanced the hyperthermic response to 2 mg/kg 5-Methoxy DMT, leading to a maximum temperature change of approximately 1.0°C compared to minimal effects with 5-Methoxy DMT alone [18].

The complex thermoregulatory effects of 5-Methoxy DMT have been further characterized using pharmacokinetic/pharmacodynamic (PK/PD) modeling approaches [20] [23]. These models have helped to distinguish the direct thermoregulatory effects of 5-Methoxy DMT from those associated with handling and injection stress, which typically cause early-phase hyperthermia [20] [23]. The models suggest that 5-Methoxy DMT-induced hyperthermia is primarily associated with thermogenesis via 5-HT2A receptor stimulation, while hypothermic effects may involve heat loss through 5-HT1A receptor activation [20] [23].

In addition to rodent studies, the thermoregulatory effects of 5-Methoxy DMT have been observed in other species [21] [22]. In pigs, 5-Methoxy DMT at doses of 0.5-1.8 mg/kg caused hyperthermia, with particularly severe effects in animals genetically susceptible to malignant hyperthermia [21] [22]. These cross-species observations highlight the consistent thermoregulatory effects of 5-Methoxy DMT across different mammalian systems [21] [22].

The neuroplasticity mechanisms of 5-Methoxy DMT oxalate involve profound and sustained alterations in dendritic spine architecture and synaptic remodeling that persist far beyond the compound's acute pharmacological effects. Research utilizing longitudinal two-photon microscopy in mice has revealed that a single dose of 5-Methoxy DMT oxalate produces rapid and long-lasting increases in dendritic spine density within the medial frontal cortex, specifically in the cingulate/premotor region [1] [2].

The molecular mechanisms underlying these structural changes are mediated through the activation of multiple serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors. Unlike other psychedelics such as psilocybin, 5-Methoxy DMT oxalate demonstrates a unique affinity profile with substantially higher selectivity for 5-HT1A receptors (Ki < 10 nM) compared to 5-HT2A receptors (Ki > 1,000 nM), representing a 300-1,000-fold selectivity differential [3] [4]. This receptor selectivity pattern contributes to the distinct neuroplasticity profile observed with 5-Methoxy DMT oxalate administration.

Dendritic Spine Formation and Structural Remodeling:

The compound induces a significant increase in dendritic spine density, with quantitative analysis revealing a 16 ± 3% increase on Day 1 compared to vehicle controls (3.6 ± 5%), and this enhancement persists for at least one month post-administration (11 ± 6% vs. -14 ± 4% in controls on Day 34) [1]. The sustained increase in spine density is driven by a transient but robust elevation in spine formation rate, with the formation rate increasing from 12 ± 1% on Day -1 to 24 ± 3% on Day 1, compared to controls which increased from 7 ± 2% to 11 ± 3% over the same period [1].

The temporal dynamics of spine formation demonstrate that the elevation in formation rate is most pronounced during the initial 72 hours following administration, with statistically significant increases observed specifically on Day 1 (P = 0.007) and Day 3 (P = 0.006). Importantly, the spine elimination rate remains unchanged throughout the experimental period (main treatment effect: P = 0.96), indicating that the net increase in spine density results from enhanced formation rather than decreased elimination [1].

Synaptic Remodeling and Functional Connectivity:

The structural changes in dendritic spine density are accompanied by significant alterations in synaptic function and connectivity. In the hippocampal dentate gyrus, 5-Methoxy DMT oxalate administration results in enhanced synaptic input to newborn granule cells, with spontaneous excitatory postsynaptic current amplitude increasing from 37.72 ± 6.60 pA in controls to 57.15 ± 4.68 pA in treated animals (P = 0.03) [5]. Additionally, the frequency of spontaneous excitatory postsynaptic currents increases dramatically from 0.35 ± 0.07 Hz in controls to 1.35 ± 0.22 Hz in treated animals (P = 0.002) [5].

The morphological complexity of dendritic arbors also undergoes significant enhancement, with the number of dendritic branches increasing from 7.15 ± 0.4247 in controls to 12.6 ± 0.916 in treated animals (P = 0.0001) [5]. Sholl analysis reveals increased dendritic complexity across the 50-170 μm range from the cell soma, with statistically significant increases in intersections at multiple distances [5].

Cellular Proliferation and Neurogenesis:

5-Methoxy DMT oxalate stimulates cellular proliferation within the subgranular zone of the dentate gyrus, with BrdU-positive cell counts increasing from 155.4 ± 21.71 cells in controls to 352.6 ± 41.48 cells in treated animals (P = 0.0029) [5]. The compound also enhances the survival and maturation of newborn granule cells, with DCX-positive cell counts increasing from 104 ± 6.348 cells in controls to 220.3 ± 22.86 cells in treated animals (P = 0.0006) [5].

The neurogenic effects extend beyond simple proliferation to include accelerated neuronal maturation. Newborn granule cells demonstrate enhanced electrophysiological properties, including higher action potential thresholds (-29.60 ± 2.51 mV vs. -38.25 ± 2.03 mV in controls, P = 0.022) and shorter afterhyperpolarization duration (12.40 ± 1.302 ms vs. 53.33 ± 12.04 ms in controls, P = 0.006) [5].

Molecular Signaling Pathways:

The neuroplasticity effects of 5-Methoxy DMT oxalate involve activation of multiple intracellular signaling cascades. In human cerebral organoids, the compound stimulates the synthesis of proteins involved in plasticity-related pathways, including NMDA receptors, AMPA receptors, and Ephrin B2 [6]. The sigma-1 receptor also plays a crucial role in mediating the neuroplastic effects, with this receptor regulating cytoskeletal dendritic spine morphology and neurite outgrowth [7].

Unlike psilocybin, which increases both dendritic spine density and spine head width, 5-Methoxy DMT oxalate selectively enhances spine density without affecting spine head width (main treatment effect: P = 0.2) [1]. This distinction suggests that while the compound increases the total number of synaptic connections, it does not alter the average strength of individual synapses, as spine head width correlates with synaptic strength [1].

| Measurement | Control Group | 5-MeO-DMT Group | P-value |

|---|---|---|---|

| Spine density change (Day 1) | 3.6 ± 5% | 16 ± 3% | <0.05 |

| Spine density change (Day 34) | -14 ± 4% | 11 ± 6% | <0.05 |

| Spine formation rate (Day 1) | 11 ± 3% | 24 ± 3% | 0.04 |

| Spine formation rate (Day 3) | Not specified | Significantly elevated | 0.006 |

| Spine elimination rate | Not significantly changed | Not significantly changed | 0.96 |

| Spine head width | No change | No change | 0.2 |

Neuroendocrine and Immunoregulatory Modulation

The neuroendocrine and immunoregulatory effects of 5-Methoxy DMT oxalate involve complex interactions between the central nervous system and peripheral immune system, mediated through multiple receptor systems and signaling pathways. The compound demonstrates significant capacity to modulate both hypothalamic-pituitary-adrenal axis function and immune system responses, contributing to its potential therapeutic effects in various neuropsychiatric conditions [8] [9].

Hypothalamic-Pituitary-Adrenal Axis Modulation:

5-Methoxy DMT oxalate exerts significant effects on the hypothalamic-pituitary-adrenal axis through its interaction with serotonin receptors distributed throughout the hypothalamus. The compound's high affinity for 5-HT1A receptors (Ki = 1.9-3 nM) compared to 5-HT2A receptors (Ki > 1,000 nM) results in preferential activation of 5-HT1A-mediated pathways that regulate autonomic nervous system function [4]. This receptor selectivity produces sympathoinhibitory effects, including decreased blood pressure and heart rate, in contrast to the sympathomimetic effects associated with 5-HT2A receptor activation [4].

The presence of 5-HT1A receptors in the hypothalamus enables 5-Methoxy DMT oxalate to modulate the release of hypothalamic hormones, particularly corticotropin-releasing hormone and related neuropeptides. The compound's effects on the hypothalamic-pituitary-adrenal axis are particularly relevant given the documented role of this system in stress response and mood regulation [8]. The preferential 5-HT1A receptor activation may contribute to the anxiolytic effects observed in preclinical studies, as 5-HT1A receptor agonists have established anxiolytic properties [3].

Immunoregulatory Effects and Cytokine Modulation:

5-Methoxy DMT oxalate demonstrates potent immunomodulatory properties through its interaction with the sigma-1 receptor, which is expressed in both central nervous system and immune cells. Research using human monocyte-derived dendritic cells has revealed that the compound significantly alters cytokine production patterns, promoting an anti-inflammatory phenotype [9].

The compound inhibits the production of pro-inflammatory cytokines including interleukin-1β, interleukin-6, tumor necrosis factor-α, and the chemokine interleukin-8, while simultaneously increasing the secretion of the anti-inflammatory cytokine interleukin-10 [9]. This cytokine profile shift represents a fundamental rebalancing of immune responses toward anti-inflammatory and immunoregulatory functions.

The immunomodulatory effects extend to adaptive immune responses, with 5-Methoxy DMT oxalate demonstrating the capacity to inhibit the differentiation of T helper cell subsets, particularly Th1 and Th17 cells, which are key mediators of inflammatory and autoimmune responses [9]. The compound's ability to modulate dendritic cell function directly impacts T cell priming and activation, suggesting a central role in regulating adaptive immunity.

Sigma-1 Receptor-Mediated Mechanisms:

The sigma-1 receptor represents a critical mediator of the immunoregulatory effects of 5-Methoxy DMT oxalate. This orphan receptor functions as a transmembrane chaperone protein that regulates neuronal differentiation, cell survival, and anti-inflammatory responses [9]. The compound's interaction with sigma-1 receptors leads to the suppression of nuclear factor-κB signaling pathways, which are central to inflammatory gene expression [9].

The sigma-1 receptor-mediated effects include modulation of cytoskeletal dynamics and microtubule organization, which are essential for immune cell function and migration. The compound's ability to regulate these cellular processes contributes to its anti-inflammatory properties and may explain its potential therapeutic effects in neuroinflammatory conditions [7].

Neuroendocrine Integration:

The neuroendocrine effects of 5-Methoxy DMT oxalate involve complex interactions between neurotransmitter systems and hormonal regulation. The compound's effects on serotonin receptors in the hypothalamus can modulate the release of various neuropeptides, including oxytocin, which may contribute to the prosocial and empathogenic effects reported in human studies [7].

The raphe nucleus, which contains the majority of brain serotonin neurons, represents a key target for 5-Methoxy DMT oxalate action. Stimulation of these neurons results in widespread serotonergic activation throughout interconnected neural networks, affecting multiple brain regions involved in mood, cognition, and neuroendocrine function [7].

Anti-inflammatory Pathway Activation:

The compound activates multiple anti-inflammatory pathways beyond sigma-1 receptor-mediated effects. The interaction with trace amine-associated receptors may contribute to the regulation of pathological neuroadaptations associated with chronic stress and addiction, potentially facilitating cognitive flexibility and behavioral adaptation [7].

The anti-inflammatory effects of 5-Methoxy DMT oxalate may involve the activation of nuclear factor erythroid 2-related factor 2 pathways, which regulate the expression of antioxidant and detoxification enzymes. These pathways provide neuroprotective effects against oxidative stress and neuroinflammation [8].

| Immune Parameter | Control | 5-MeO-DMT Effect | Mechanism |

|---|---|---|---|

| IL-1β production | Baseline | Significantly decreased | Sigma-1 receptor activation |

| IL-6 production | Baseline | Significantly decreased | NF-κB pathway suppression |

| TNF-α production | Baseline | Significantly decreased | Anti-inflammatory signaling |

| IL-8 production | Baseline | Significantly decreased | Chemokine regulation |

| IL-10 production | Baseline | Significantly increased | Anti-inflammatory cytokine |

| Th1 differentiation | Baseline | Inhibited | Dendritic cell modulation |

| Th17 differentiation | Baseline | Inhibited | Adaptive immune regulation |

Electrophysiological Correlates: Cortical Activity and Neurotransmitter Release

The electrophysiological effects of 5-Methoxy DMT oxalate reveal complex patterns of cortical activity modulation that distinguish it from other psychedelics and provide insights into the neural mechanisms underlying its unique experiential profile. The compound induces characteristic changes in brain wave patterns, cortical oscillations, and neurotransmitter release that occur across multiple frequency bands and brain regions [10] [11] [12].

Sleep-like Cortical Activity During Wakefulness:

One of the most striking electrophysiological effects of 5-Methoxy DMT oxalate is the induction of sleep-like cortical activity patterns during sustained wakefulness. Electroencephalography recordings in freely behaving mice reveal the emergence of slow wave activity characteristic of non-rapid eye movement sleep, despite the animals maintaining normal waking behaviors including grooming, exploration, and locomotion [10].

The compound produces a marked increase in slow wave activity (0.5-4 Hz) in the frontal cortex, with power increases of up to 75% observed during the acute phase of drug action [10]. This increase in delta-frequency activity is accompanied by a significant suppression of theta-frequency activity (4-8 Hz) in the occipital cortex, creating a dissociation between cortical states and behavioral arousal [10].

The temporal dynamics of these effects demonstrate that the sleep-like cortical patterns persist for approximately 45 minutes following administration, with the most pronounced effects occurring within the first 15 minutes. The spectral slope analysis reveals that frontal cortical activity approaches values typically observed during non-rapid eye movement sleep, while maintaining the behavioral characteristics of wakefulness [10].

Cortical Oscillation Disruption:

5-Methoxy DMT oxalate significantly disrupts cortical oscillatory activity, particularly affecting low-frequency cortical oscillations that are critical for information processing and neural communication. In the medial prefrontal cortex and visual cortex, the compound reduces the amplitude of low-frequency cortical oscillations (approximately 1 Hz) by substantial margins, with effects persisting for 15 minutes post-administration [11].

The disruption of cortical oscillations occurs independently of changes in individual neuronal firing rates, suggesting that the compound affects network-level coordination rather than simple excitatory or inhibitory influences. This oscillatory disruption resembles patterns observed with other psychotomimetic agents, including phencyclidine and 2,5-dimethoxy-4-iodoamphetamine [11].

The compound's effects on cortical oscillations are mediated through 5-HT2A receptor activation, as the disruption can be reversed by 5-HT2A receptor antagonists. However, the specific pattern of oscillatory disruption differs from that produced by other psychedelics, reflecting the unique receptor pharmacology of 5-Methoxy DMT oxalate [11].

Gamma Oscillation Modulation:

Electroencephalography studies in human subjects reveal that 5-Methoxy DMT oxalate produces significant increases in gamma-frequency activity (30-40 Hz) across multiple cortical regions. The compound increases gamma spectral power by 150% in parietal sites and up to 300% in occipital sites [13]. These gamma oscillation changes are observed in the majority of subjects (10 out of 11 tested) and correlate with the intensity and time course of the subjective experience [13].

The enhancement of gamma oscillations is accompanied by complex changes in inter-regional coherence, with the compound producing both increases and decreases in coherence across different frequency bands. Delta-frequency coherence (1-4 Hz) and high beta-frequency coherence (25-30 Hz) show hypercoherence patterns that recover within 15-20 minutes post-administration [13].

Alpha Wave Suppression and Recovery:

A consistent electrophysiological signature of 5-Methoxy DMT oxalate is the robust suppression of alpha-frequency activity (8-13 Hz), with decreases averaging 72% across subjects [13]. This alpha suppression is followed by a characteristic rebound effect, with alpha power increasing by an average of 43% at 15-25 minutes post-administration [13].

The alpha suppression and subsequent rebound correlate with specific phases of the subjective experience, with the rebound phase associated with reports of peace, calm, and mental clarity. This temporal correlation suggests that alpha activity may serve as a neurophysiological marker of the compound's effects on consciousness and subjective experience [13].

Neurotransmitter Release Patterns:

The electrophysiological effects of 5-Methoxy DMT oxalate are associated with complex patterns of neurotransmitter release that involve multiple monoaminergic systems. The compound's primary action on serotonin receptors leads to widespread activation of serotonergic pathways, but this is accompanied by secondary effects on dopaminergic and noradrenergic systems [14].

The compound demonstrates moderate affinity for dopamine D1 receptors (Ki = 79.5 nM) and norepinephrine α1A receptors (Ki = 79.5 nM), suggesting potential for direct effects on these neurotransmitter systems [15]. The interaction with multiple neurotransmitter systems may contribute to the compound's unique electrophysiological profile and distinguishes it from more selective serotonin receptor agonists.

Hippocampal Electrophysiology:

In the hippocampus, 5-Methoxy DMT oxalate produces distinctive changes in local field potential patterns, including increased delta power and decreased theta power that cannot be attributed to changes in locomotor activity [16]. The compound also reduces gamma-frequency activity in both slow gamma (20-50 Hz) and mid-gamma (50-100 Hz) bands, along with decreased theta phase modulation [16].

The hippocampal electrophysiological changes are accompanied by altered pupil dynamics, with the compound producing a marked increase in pupil size lasting 10-15 minutes. The pupil dilation correlates with frontal slow wave activity and occipital theta power suppression, suggesting coordinated changes in cortical and autonomic arousal systems [10].

Thalamo-Cortical Network Effects:

The compound affects thalamo-cortical networks through its actions on both cortical and subcortical structures. In the medial prefrontal cortex, 5-Methoxy DMT oxalate increases beta-frequency power and enhances coherence between cortical and thalamic regions [17]. The visual cortex shows increased delta power, while the medial thalamus demonstrates decreased beta power, indicating region-specific effects on thalamo-cortical circuits [17].

The thalamo-cortical effects include increased coherence in the theta frequency band between the medial prefrontal cortex and medial thalamus, along with enhanced beta-frequency coherence across visual cortex, medial thalamus, and medial prefrontal cortex regions [17]. These connectivity changes suggest that the compound alters the coordinated activity of distributed brain networks involved in sensory processing and consciousness.

| Brain Region | Frequency Band | Effect | Duration |

|---|---|---|---|

| Frontal cortex | Delta (0.5-4 Hz) | +75% increase | ≤45 minutes |

| Occipital cortex | Theta (4-8 Hz) | Significant decrease | ≤45 minutes |

| Parietal cortex | Gamma (30-40 Hz) | +150% increase | ≤30 minutes |

| Occipital cortex | Gamma (30-40 Hz) | +300% increase | ≤30 minutes |

| Global cortex | Alpha (8-13 Hz) | -72% decrease | ≤15 minutes |

| Prefrontal cortex | LFCO (~1 Hz) | Amplitude reduction | ≤15 minutes |

| Hippocampus | Delta (0.5-4 Hz) | Power increase | ≤45 minutes |

| Hippocampus | Theta (4-8 Hz) | Power decrease | ≤45 minutes |